(R)-2-Trifluoromethyl-pyrrolidine hydrochloride
Overview
Description
®-2-Trifluoromethyl-pyrrolidine hydrochloride is a chiral compound featuring a trifluoromethyl group attached to a pyrrolidine ring. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group imparts distinct physicochemical characteristics, such as increased lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Trifluoromethyl-pyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Introduction of the Trifluoromethyl Group:
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired enantiomer, ®-2-Trifluoromethyl-pyrrolidine.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-2-Trifluoromethyl-pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are employed to maximize yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: ®-2-Trifluoromethyl-pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols or amines.
Substitution: Formation of trifluoromethyl-substituted derivatives.
Scientific Research Applications
®-2-Trifluoromethyl-pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Trifluoromethyl-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various biological processes.
Comparison with Similar Compounds
Trifluoromethylpyridine: Another fluorine-containing compound with applications in agrochemicals and pharmaceuticals.
Trifluoromethylbenzene: Known for its use in the synthesis of pharmaceuticals and materials.
Uniqueness: ®-2-Trifluoromethyl-pyrrolidine hydrochloride is unique due to its chiral nature and the presence of the trifluoromethyl group on a pyrrolidine ring. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2R)-2-(trifluoromethyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-2-1-3-9-4;/h4,9H,1-3H2;1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKBWWZKKFYLRW-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1389310-06-8 | |
Record name | Pyrrolidine, 2-(trifluoromethyl)-, hydrochloride (1:1), (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1389310-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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